N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core fused to a phenyl ring, which is further substituted with a thiophene-2-carboxamide moiety. The thiophene-carboxamide group enhances electronic delocalization and may improve binding affinity to biological targets such as enzymes or receptors. This compound’s structure combines aromatic and electron-rich heterocycles, making it a candidate for diverse therapeutic applications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAIURCQLUGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387090 | |
| Record name | F0725-0480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-37-5 | |
| Record name | F0725-0480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically follows multi-step protocols, as outlined for structurally similar derivatives (Sources ,, ):
Step 1: Formation of the Benzothiazole Core
Benzothiazole rings are synthesized via cyclization of 2-aminothiophenol derivatives:
-
Reaction : Condensation of 2-aminothiophenol with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions.
-
Example : In , phenacyl bromide derivatives react with sodium ethoxide and carbon disulfide to form benzothiazole-thiophene hybrids.
Step 3: Amide Bond Formation
The thiophene-2-carboxamide moiety is attached via amidation:
-
Reaction : Activation of thiophene-2-carboxylic acid with coupling agents (e.g., EDCl/HOBt), followed by reaction with 3-(1,3-benzothiazol-2-yl)aniline.
-
Yield : ~65–78% (analogous to).
2.1. Nucleophilic Substitution
The benzothiazole sulfur and nitrogen atoms participate in nucleophilic reactions:
-
Example : Reaction with alkyl halides to form N-alkylated derivatives (Source ).
-
Conditions : K₂CO₃ in DMF at 60°C for 12 h.
2.2. Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation or nitration:
-
Reaction : Bromination using Br₂/FeBr₃ yields mono- or di-substituted products.
-
Regioselectivity : Directed by electron-withdrawing benzothiazole groups (Source ).
2.3. Hydrolysis and Oxidation
-
Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond to regenerate thiophene-2-carboxylic acid and the benzothiazole-phenyl amine (Source).
-
Thiophene Oxidation : Reaction with H₂O₂/CH₃COOH converts thiophene to sulfoxide derivatives.
3.1. Cross-Coupling Reactions
The thiophene moiety engages in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 80°C | Biaryl derivatives | 72% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated thiophene-benzothiazoles | 65% |
3.2. Cycloaddition Reactions
Thiophene participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions (Source ).
4.1. Reduction of Nitro Groups
-
Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines.
-
Application : Synthesis of amino derivatives for further functionalization (Source ).
4.2. Sulfonation
-
Reaction : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the thiophene 5-position.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data from analogous compounds in ).
-
Photodegradation : UV irradiation in MeOH leads to cleavage of the benzothiazole-thiophene bond.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
Medicinal Chemistry
- Antibacterial Activity : The compound has shown significant activity against Mycobacterium tuberculosis, primarily through the inhibition of the DprE1 enzyme, which is crucial for bacterial cell wall synthesis. This mechanism positions it as a potential anti-tubercular agent.
- Anticancer Properties : Research indicates that benzothiazole derivatives exhibit anticancer properties. N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is being studied for its ability to induce apoptosis in cancer cells .
- Antifungal and Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess antifungal and anti-inflammatory activities, making it a candidate for further investigation in therapeutic applications .
Industrial Applications
- Dyes and Pigments : The stable chemical structure allows for its use in the development of dyes and pigments in various industrial applications.
Case Study 1: Anti-tubercular Activity
A study conducted on various benzothiazole derivatives including this compound demonstrated its effectiveness in inhibiting M. tuberculosis growth in vitro. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as a lead compound for developing new anti-tubercular drugs .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer properties of benzothiazole derivatives, this compound was shown to induce apoptosis in human cancer cell lines. The mechanism involved the activation of specific apoptotic pathways that led to cell death, highlighting its potential as a therapeutic agent against cancer .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The benzothiazole moiety is known to interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substitution Patterns and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The bromo substituent in the 2-bromobenzamide analog increases molecular weight and logP (5.6 vs. ~3.8), likely reducing solubility but enhancing lipophilicity for membrane penetration .
- Nitro and Chloro Substituents: The 6-nitro and 3-chloro groups in may enhance electrophilic interactions with biological targets, such as enzymes or DNA .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features a thiophene ring fused with a benzothiazole moiety. The presence of these heterocycles contributes to its biological properties. The molecular formula is .
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Kinases : Several studies have shown that benzothiazole derivatives can act as kinase inhibitors. For instance, they have been reported to inhibit the activity of certain protein kinases involved in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound has been studied for its ability to induce apoptosis in cancer cell lines. This is often mediated through the activation of caspases and modulation of mitochondrial pathways .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, suggesting that this compound may also exhibit similar activities .
Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | Induces apoptosis via caspase activation |
| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | Inhibits cell proliferation |
| HFF3 (Normal Fibroblast) | Not significantly affected | Selective toxicity towards cancer cells |
The data indicate a dose-dependent response, with PC3 cells being more sensitive compared to DU145 cells .
Antimicrobial Activity
In another study assessing the antimicrobial properties of related compounds, it was found that derivatives exhibited effective inhibition against:
| Microorganism | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 7.81–15.62 | Comparable to vancomycin |
| Escherichia coli | 31.25–500 | Moderate activity observed |
These findings suggest that the compound may possess significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of a related benzothiazole compound in a mouse model of breast cancer. The results demonstrated a marked reduction in tumor size and weight after treatment with the compound over four weeks, indicating its potential for therapeutic application in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of thiophene and benzothiazole derivatives. It was concluded that the presence of electron-withdrawing groups significantly enhances biological activity against cancer cells while maintaining selectivity towards normal cells .
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- FT-IR : Confirm amide bonds (1650–1680 cm⁻¹) and aromatic C-H stretches .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃N₂OS₂: ~361.05 Da).
- Crystallography :
What computational methods aid in predicting the electronic properties of the benzothiazole and thiophene moieties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge transfer capabilities. For example, benzothiazole’s electron-withdrawing nature can lower LUMO levels, enhancing π-π stacking .
- Molecular Docking : Model interactions with biological targets (e.g., BRAF kinase) by aligning the compound’s aromatic systems with hydrophobic binding pockets, as demonstrated in studies on TAK632 derivatives .
How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction?
Q. Advanced
- Solvent selection : Use slow-evaporation methods in acetonitrile or THF, which promote ordered crystal packing .
- Temperature gradients : Gradual cooling from 50°C to room temperature reduces disorder.
- Additives : Introduce trace amounts of ethyl acetate to modulate nucleation rates.
- Validation : Check for twinning using PLATON or ROTAX and refine with SHELXL’s TWIN commands .
What are the key structural features of this compound revealed by X-ray crystallography?
Q. Basic
- Dihedral angles : The benzothiazole and thiophene rings form dihedral angles of ~8–15° with the central phenyl ring, influencing planarity and π-conjugation .
- Intermolecular interactions : Weak C-H⋯O/S hydrogen bonds stabilize the crystal lattice, as seen in similar carboxamide structures .
What strategies mitigate challenges in refining crystal structures with disorder or twinning?
Q. Advanced
- Disorder handling : Split atoms into multiple positions with occupancy refinement in SHELXL .
- Twinning : Use the HKLF5 format for data integration and apply twin laws (e.g., two-fold rotation) during refinement .
- Restraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .
How does the presence of benzothiazole and thiophene groups influence the compound's reactivity?
Q. Basic
- Benzothiazole : Participates in electrophilic substitution (e.g., nitration at the 6-position) due to its electron-deficient aromatic system .
- Thiophene : Prone to oxidation (forming sulfoxides) or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 5-position .
What are effective approaches to resolve discrepancies between theoretical and experimental spectroscopic data?
Q. Advanced
- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent effects on NMR shifts .
- Dynamic effects : Use molecular dynamics (MD) simulations to model rotational barriers affecting NMR splitting patterns.
- Experimental replication : Repurify the compound via preparative HPLC to eliminate impurities skewing data .
How to design derivatives to enhance biological activity while maintaining structural integrity?
Q. Advanced
- Bioisosteric replacement : Substitute the thiophene with furan or selenophene to modulate electronic properties without altering the scaffold .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the benzothiazole ring to enhance target binding, as seen in kinase inhibitors .
- Pharmacophore mapping : Use SAR studies to identify critical hydrogen-bond acceptors (e.g., amide carbonyl) for activity retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
